molecular formula C25H30N2O5S2 B12826785 (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid

Cat. No.: B12826785
M. Wt: 502.6 g/mol
InChI Key: KUMAEMSLGCWJMP-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid typically involves the following steps:

    Fmoc Protection: The amino acid is first protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The structure features a fluorenyl group, which is known for its stability and ability to act as a protecting group in peptide synthesis. The presence of methylthio groups enhances its biological activity, making it an attractive candidate for various applications.

Peptide Synthesis

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid is primarily used as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins.

Case Study: Peptide Synthesis Efficiency

Research has shown that peptides synthesized using this compound exhibit improved yields and purity compared to those synthesized with traditional protecting groups. This efficiency is attributed to the stability of the Fmoc group under various reaction conditions.

Drug Development

The compound plays a crucial role in developing peptide-based drugs, particularly those targeting specific pathways in cancer treatment. Its unique structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

A study demonstrated that peptides derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the fluorenyl group was found to enhance the binding affinity of these peptides to their target receptors, leading to improved therapeutic outcomes.

Research indicates that derivatives of this compound possess antimicrobial and antifungal properties. The methylthio groups contribute to enhanced activity against various pathogens.

Case Study: Antimicrobial Properties

In vitro studies have shown that compounds derived from this compound exhibit potent activity against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action involves disruption of microbial cell membranes, indicating potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed using a base, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

Compared to similar compounds, (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid offers unique advantages in peptide synthesis due to its stability and ease of removal. The presence of two methylthio groups provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Biological Activity

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid, commonly referred to as Fmoc-L-methionine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H32N4O6
  • Molecular Weight : 496.56 g/mol
  • CAS Number : 159858-21-6
  • Purity : >96%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during chemical reactions, while the methylthio groups enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Biological Activities

  • Enzyme Inhibition : Preliminary studies have indicated that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 has been documented, suggesting a role in modulating drug pharmacokinetics .
  • Antimicrobial Activity : Research has shown that derivatives of Fmoc-L-methionine exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell death .
  • Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various Fmoc derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Cytochrome P450 Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by related compounds. It was found that the compound significantly inhibited CYP3A4 activity in vitro, suggesting potential implications for drug interactions in therapeutic settings .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismObserved Effects
Enzyme InhibitionCytochrome P450 (CYP1A2, CYP3A4)Modulation of drug metabolism
AntimicrobialBacterial membranesCell death in Staphylococcus aureus
Anti-inflammatoryPro-inflammatory cytokinesReduced inflammation markers

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying this compound in peptide synthesis workflows?

  • Methodological Answer : The compound’s synthesis requires precise protection of amino groups using the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) moiety. Typical protocols involve coupling reactions (e.g., using carbodiimides like DCC or EDC) in anhydrous solvents (e.g., DMF or DCM) under inert gas. Methylthio groups necessitate sulfur-compatible coupling agents to avoid oxidation. Purification is achieved via reversed-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA to maintain solubility .

Q. How should researchers handle discrepancies in toxicity data for this compound?

  • Methodological Answer : Acute toxicity data (oral, dermal, inhalation) are classified as Category 4 (low hazard) but lack detailed LD50 values. To resolve contradictions, conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines. Cross-reference with structurally similar Fmoc-protected amino acids (e.g., ) to infer toxicity profiles. Always use PPE (gloves, goggles, fume hoods) as per SDS guidelines .

Q. What analytical techniques are recommended for verifying purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : To validate stereochemistry (S,S configuration) and methylthio group placement.
  • FT-IR : To identify Fmoc carbonyl stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹).
    Cross-validate with reference standards of simpler analogs (e.g., Fmoc-alanine) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating methylthio substituents?

  • Methodological Answer : Methylthio groups are prone to oxidation. Optimize yields by:

  • Using sulfur-stable coupling agents (e.g., HATU over DCC).
  • Performing reactions under argon with antioxidants (e.g., TCEP).
  • Monitoring reaction progress via TLC (eluent: 3:7 ethyl acetate/hexane) and quenching with cold ether to precipitate intermediates. Compare yields to structurally related compounds (e.g., 4-(phenylthio)butanoic acid derivatives) .

Q. What strategies are effective for studying the compound’s bioactivity in drug discovery?

  • Methodological Answer : Leverage its dual methylthio groups for:

  • Thiol-disulfide exchange assays : Test interactions with cysteine-rich proteins (e.g., thioredoxin).
  • Antioxidant activity screening : Use DPPH or ABTS radical scavenging assays, referencing 4-(phenylthio)butanoic acid’s antioxidant properties ().
  • Peptide backbone compatibility : Incorporate into Fmoc-SPPS (solid-phase peptide synthesis) to assess stability in therapeutic peptide sequences .

Q. How should stability studies be designed to address decomposition under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal stress : Heat at 40°C, 75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free thiols or Fmoc cleavage).
  • Photolytic stress : Expose to UV light (320–400 nm) and track absorbance changes.
  • pH-dependent stability : Incubate in buffers (pH 2–9) and analyze by LC-MS. Compare results to SDS-reported incompatibilities (e.g., decomposition with strong acids/bases) .

Q. What experimental approaches mitigate ecological risks given the lack of ecotoxicity data?

  • Methodological Answer : Perform microtox assays using Vibrio fischeri to assess acute aquatic toxicity. For biodegradability, use OECD 301B (CO₂ evolution test) with activated sludge. Cross-reference with structurally similar compounds (e.g., Fmoc-amino acids) known for low bioaccumulation potential. Dispose via certified waste handlers as per SDS guidelines .

Q. Contradiction Management & Methodological Gaps

Q. How to reconcile conflicting data on respiratory irritation potential?

  • Methodological Answer : While SDS classifies respiratory irritation as Category 3 (H335), no specific LC50 values are provided. Conduct in vitro airway epithelial models (e.g., Calu-3 cells) to measure IL-8 release as an inflammation marker. Compare to Fmoc derivatives with confirmed low irritancy (e.g., Fmoc-alanine) .

Q. What computational tools can predict interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to cysteine proteases or antioxidant enzymes. Parameterize methylthio groups with GAFF force fields. Validate predictions with SPR (surface plasmon resonance) binding assays. Reference analogs like 3,5-difluorophenyl derivatives ( ) for activity trends .

Properties

Molecular Formula

C25H30N2O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H30N2O5S2/c1-33-13-11-21(23(28)26-22(24(29)30)12-14-34-2)27-25(31)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-22H,11-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m0/s1

InChI Key

KUMAEMSLGCWJMP-VXKWHMMOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.